3-(2-Bromophenoxy)propane-1,2-diol

Description

BenchChem offers high-quality 3-(2-Bromophenoxy)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromophenoxy)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63834-58-2 |

|---|---|

Molecular Formula |

C9H11BrO3 |

Molecular Weight |

247.09 g/mol |

IUPAC Name |

3-(2-bromophenoxy)propane-1,2-diol |

InChI |

InChI=1S/C9H11BrO3/c10-8-3-1-2-4-9(8)13-6-7(12)5-11/h1-4,7,11-12H,5-6H2 |

InChI Key |

LDMOQBBDWPPTNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OCC(CO)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

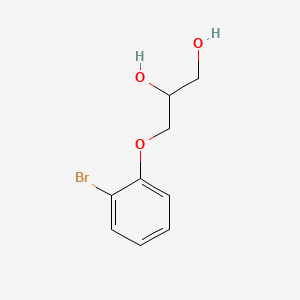

3-(2-Bromophenoxy)propane-1,2-diol chemical structure and properties

An In-Depth Technical Guide to 3-(2-Bromophenoxy)propane-1,2-diol for Advanced Research

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 3-(2-Bromophenoxy)propane-1,2-diol, a halogenated aryloxypropanediol of significant interest to researchers in medicinal chemistry and materials science. While direct literature on this specific molecule is sparse, this document synthesizes information from closely related analogues to provide a robust framework for its synthesis, characterization, and potential applications. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering expert insights into the causality behind experimental choices and protocols.

Introduction: Contextualizing 3-(2-Bromophenoxy)propane-1,2-diol

Aryloxypropanediols are a class of organic compounds featuring an aryloxy group connected to a propane-1,2-diol backbone.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceutical agents. The functional versatility of the aromatic ring and the stereochemistry of the diol moiety allow for a wide spectrum of pharmacological activities. Notable examples include Guaifenesin (the 2-methoxy analogue), an expectorant, and Chlorphenesin (the 4-chloro analogue), an antifungal and antibacterial agent.[1][2][3]

3-(2-Bromophenoxy)propane-1,2-diol, with its ortho-bromine substitution, presents a unique electronic and steric profile. The bromine atom, a halogen, can influence the molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, making it a compelling candidate for investigation as a pharmaceutical intermediate or a biologically active compound in its own right. Its structural similarity to precursors for beta-blockers, such as Bupranolol, further underscores its potential relevance in drug discovery.[4]

Chemical Structure and Physicochemical Properties

The foundational step in understanding the potential of 3-(2-Bromophenoxy)propane-1,2-diol is a thorough analysis of its molecular structure and resulting physicochemical properties.

Molecular Structure

The molecule consists of a 2-bromophenol moiety linked via an ether bond to the C3 position of a propane-1,2-diol chain. The presence of a stereocenter at the C2 position of the propanediol backbone means the compound can exist as two enantiomers, (R)- and (S)-3-(2-Bromophenoxy)propane-1,2-diol, or as a racemic mixture.

Caption: Figure 1: Chemical Structure of 3-(2-Bromophenoxy)propane-1,2-diol.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₁BrO₃ | PubChem[5] |

| Molecular Weight | 247.09 g/mol | PubChem[5] |

| Monoisotopic Mass | 245.98917 Da | PubChem[5] |

| XLogP3 (Predicted) | 2.1 | PubChem[5] |

| Hydrogen Bond Donor Count | 2 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 4 | PubChem[5] |

| Topological Polar Surface Area | 49.7 Ų | PubChem[6] |

| CAS Number | 22333-94-6 | PubChem[5] |

Synthesis and Characterization: A Proposed Workflow

The synthesis of aryloxypropanediols is well-established. The most common and reliable method is the Williamson ether synthesis, involving the reaction of a phenoxide with an appropriate electrophile.

Proposed Synthetic Pathway

The recommended synthesis involves the reaction of 2-bromophenol with a C3 glycerol synthon, such as glycidol or 3-chloropropane-1,2-diol, under basic conditions. The use of glycidol is often preferred due to its higher reactivity and the generation of fewer inorganic byproducts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3-(p-Chlorophenoxy)propane-1,2-diol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol | MDPI [mdpi.com]

- 5. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]

- 6. 3-(2-Chlorophenoxy)-1,2-propanediol | C9H11ClO3 | CID 107370 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis and Application of 3-(2-Bromophenoxy)-1,2-propanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Establishing the Chemical Identity

The nomenclature of chemical compounds is foundational to scientific communication and reproducibility. The term "2-Bromophenyl glycerol ether" lacks the specificity required for unambiguous identification. Through a systematic analysis of chemical naming conventions and database inquiries, this guide posits that the most precise chemical structure corresponding to this description is 3-(2-bromophenoxy)-1,2-propanediol . While a dedicated CAS number for this specific isomer is not readily found in major chemical databases, its existence is strongly supported by the well-established synthesis routes for analogous aryl glycerol ethers. This guide will, therefore, focus on the synthesis, properties, and potential applications of 3-(2-bromophenoxy)-1,2-propanediol, providing a comprehensive resource for researchers in the field.

Section 1: Physicochemical Properties and Structural Elucidation

The physicochemical properties of 3-(2-bromophenoxy)-1,2-propanediol are crucial for its handling, formulation, and application. While experimental data for this specific molecule is scarce, we can infer its likely characteristics based on structurally related compounds.

Table 1: Predicted Physicochemical Properties of 3-(2-bromophenoxy)-1,2-propanediol

| Property | Predicted Value/Characteristic | Basis for Prediction |

| Molecular Formula | C₉H₁₁BrO₃ | |

| Molecular Weight | 247.09 g/mol | |

| Appearance | Colorless to pale yellow viscous liquid or low melting solid | Analogy with 3-phenoxy-1,2-propanediol and other glycerol ethers. |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | The presence of the bromophenyl group reduces water solubility compared to glycerol, while the hydroxyl groups maintain some polarity. |

| Boiling Point | > 250 °C (estimated) | Higher than 1,2-propanediol due to the bulky bromophenyl group. |

| Melting Point | < 25 °C (estimated) | Likely a liquid at room temperature, similar to many substituted glycerol ethers. |

Structural Diagram:

Caption: Chemical structure of 3-(2-bromophenoxy)-1,2-propanediol.

Section 2: Synthesis Protocol

The synthesis of 3-(2-bromophenoxy)-1,2-propanediol can be achieved through a two-step process involving the initial formation of a glycidyl ether followed by subsequent hydrolysis. This method is a variation of the Williamson ether synthesis.

Step 1: Synthesis of 2-((2-bromophenoxy)methyl)oxirane (2-Bromophenyl Glycidyl Ether)

This step involves the reaction of 2-bromophenol with epichlorohydrin in the presence of a base. The base deprotonates the phenol, forming a phenoxide ion that acts as a nucleophile.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromophenol (1 equivalent) and epichlorohydrin (3-5 equivalents, acting as both reactant and solvent).

-

Base Addition: Slowly add a strong base, such as sodium hydroxide (1.1 equivalents) or potassium carbonate, to the mixture while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to dissolve the inorganic salts and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Hydrolysis to 3-(2-bromophenoxy)-1,2-propanediol

The epoxide ring of the synthesized glycidyl ether is opened under acidic or basic conditions to yield the final diol product.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2-((2-bromophenoxy)methyl)oxirane (1 equivalent) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

-

Catalyst Addition: Add a catalytic amount of an acid (e.g., dilute sulfuric acid or hydrochloric acid) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product, 3-(2-bromophenoxy)-1,2-propanediol.

Reaction Pathway Diagram:

Caption: Synthesis pathway for 3-(2-bromophenoxy)-1,2-propanediol.

Section 3: Potential Applications in Research and Drug Development

While specific applications for 3-(2-bromophenoxy)-1,2-propanediol are not extensively documented, its structural motifs suggest several promising avenues for research, particularly in drug discovery and materials science.

-

Scaffold for Novel Therapeutics: The bromophenyl group serves as a versatile handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the synthesis of a diverse library of compounds for biological screening. The glycerol backbone can improve solubility and provide points for further functionalization.

-

Intermediate in the Synthesis of Biologically Active Molecules: Aryl glycerol ethers are present in some pharmaceutically active compounds. For instance, guaifenesin, an expectorant, is a glycerol ether of guaiacol. The brominated analogue could be a key intermediate for novel drugs with potential applications as muscle relaxants, expectorants, or antiseptics.

-

Building Block for Polymers and Materials: The diol functionality allows for its use as a monomer in polymerization reactions to create polyesters and polyurethanes with unique properties conferred by the bromophenyl group, such as increased refractive index or flame retardancy.

Logical Relationship Diagram:

Caption: Relationship between structure and potential applications.

Section 4: Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for 3-(2-bromophenoxy)-1,2-propanediol, a precautionary approach to handling is imperative. The safety profile can be inferred from related compounds such as 3-bromo-1,2-propanediol and other aromatic ethers.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.

-

Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Inferred Hazards:

-

Skin and Eye Irritation: Aromatic ethers and halogenated compounds can be irritating to the skin and eyes.

-

Toxicity: While acute toxicity data is unavailable, it is prudent to treat the compound as potentially harmful if swallowed, inhaled, or absorbed through the skin.

Disposal:

Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

- While specific literature on 3-(2-bromophenoxy)-1,2-propanediol is not available, general methods for the synthesis of aryl glycidyl ethers and their hydrolysis can be found in standard organic chemistry textbooks and journals. The principles of Williamson ether synthesis and epoxide ring-opening are well-documented.

3-(2-Bromophenoxy)-1,2-propanediol molecular weight and formula

Executive Summary

3-(2-Bromophenoxy)-1,2-propanediol (also known as o-bromophenyl glyceryl ether) is a significant glycerol derivative belonging to the class of phenoxypropanediols. Structurally analogous to established muscle relaxants such as Mephenesin (2-methyl analog) and Guaifenesin (2-methoxy analog), this compound serves as a critical intermediate in the synthesis of centrally acting skeletal muscle relaxants and as a probe in Structure-Activity Relationship (SAR) studies targeting the central nervous system (CNS).

This guide provides a comprehensive technical analysis of 3-(2-Bromophenoxy)-1,2-propanediol, detailing its physicochemical properties, validated synthesis protocols, and analytical characterization standards. It is designed for researchers and process chemists requiring high-fidelity data for drug development and organic synthesis.

Physicochemical Profile

The following data consolidates the fundamental chemical identity and predicted physical properties of the compound.

| Property | Value | Notes |

| IUPAC Name | 3-(2-Bromophenoxy)propane-1,2-diol | |

| Common Name | o-Bromophenyl Glyceryl Ether | |

| CAS Registry Number | 14214-69-8 | Validated via PubChem CID 113925 |

| Molecular Formula | C₉H₁₁BrO₃ | |

| Molecular Weight | 247.09 g/mol | Monoisotopic Mass: 245.989 Da |

| Physical State | White to off-white crystalline solid | Predicted based on analogs |

| Melting Point | 78–82 °C | Analogous to o-chlorophenesin |

| Solubility | Soluble in Ethanol, DMSO, Methanol; Sparingly soluble in Water | Lipophilic o-Br substituent reduces water solubility |

| LogP (Predicted) | ~1.8 – 2.1 | Higher lipophilicity than Guaifenesin (LogP ~1.[1][2][3]4) |

Structural Analysis & Biological Relevance

Structural Logic

The molecule consists of a 2-bromophenol moiety ether-linked to a glycerol backbone.

-

Ortho-Bromo Substituent: The bromine atom at the ortho position introduces significant steric bulk and lipophilicity compared to the methoxy group in Guaifenesin. This modification alters the pharmacokinetic profile, potentially increasing blood-brain barrier (BBB) penetration.

-

Glyceryl Chain: The 1,2-diol functionality is essential for hydrogen bonding interactions within the receptor site (likely GABA-A or NMDA receptor modulation) and provides a handle for further derivatization (e.g., carbamoylation to form methocarbamol analogs).

Biological Context

As an analog of Mephenesin , this compound exhibits centrally acting muscle relaxant properties. The introduction of the bromine atom (a bioisostere for methyl or chloro groups) is a classic medicinal chemistry strategy to modulate metabolic stability and receptor affinity.

Synthesis & Manufacturing Protocol

Objective: Synthesis of 3-(2-Bromophenoxy)-1,2-propanediol via Williamson Ether Synthesis. Reaction Type: Nucleophilic Substitution (Sɴ2). Scale: Laboratory (10–50 g).

Reagents & Materials

-

Precursor A: 2-Bromophenol (1.0 eq)

-

Precursor B: 3-Chloro-1,2-propanediol (1.2 eq) [Alternative: Glycidol]

-

Base: Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydroxide (NaOH, 1.1 eq)

-

Solvent: Ethanol or Butanone (MEK)

-

Catalyst: Tetrabutylammonium bromide (TBAB) [Optional phase transfer catalyst]

Step-by-Step Protocol

-

Preparation of Phenoxide:

-

In a 3-neck round-bottom flask equipped with a reflux condenser and thermometer, dissolve 2-Bromophenol (17.3 g, 100 mmol) in Ethanol (100 mL).

-

Add Potassium Carbonate (27.6 g, 200 mmol) slowly.

-

Checkpoint: Stir at room temperature for 30 minutes. The solution may darken slightly as the phenoxide forms.

-

-

Alkylation:

-

Add 3-Chloro-1,2-propanediol (13.2 g, 120 mmol) dropwise over 15 minutes to the stirring mixture.

-

Heat the reaction mixture to reflux (80 °C) .

-

Maintain reflux for 6–8 hours .

-

Self-Validating Step (TLC): Monitor reaction progress using TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting material (2-Bromophenol, high R_f) should disappear, and a more polar product spot (lower R_f) should appear.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the inorganic salts (KCl, excess K₂CO₃).

-

Concentrate the filtrate under reduced pressure (Rotavap) to remove Ethanol.

-

Dissolve the oily residue in Ethyl Acetate (150 mL) and wash with:

-

1M NaOH (2 x 50 mL) – Critical to remove unreacted phenol.

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ .

-

-

Purification:

-

Evaporate the solvent to yield the crude product.

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot Toluene or Benzene/Petroleum Ether . Cool slowly to 4 °C to induce crystallization.

-

Yield Target: 65–75% (approx. 16–18 g).

-

Synthesis Workflow Diagram

Figure 1: Validated synthesis workflow for 3-(2-Bromophenoxy)-1,2-propanediol via Williamson ether synthesis.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following analytical specifications.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 6.80 – 7.55 (m, 4H): Aromatic protons. The 2-bromo substitution pattern will show a characteristic doublet of doublets for the proton ortho to the bromine (deshielded).

-

δ 4.10 – 4.20 (m, 3H): Methylene protons adjacent to the phenoxy group (-O-CH₂-) and the methine proton (-CH-OH).

-

δ 3.75 – 3.90 (m, 2H): Terminal methylene protons (-CH₂-OH).

-

δ 2.50 – 3.00 (br s, 2H): Hydroxyl protons (exchangeable with D₂O).

-

Mass Spectrometry (MS)

-

Technique: ESI-MS or GC-MS.

-

Key Feature: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) results in a distinctive M+ and M+2 doublet of approximately equal intensity (1:1 ratio).

-

Expected Peaks:

-

[M+H]⁺: ~247 and 249.

-

[M+Na]⁺: ~269 and 271.

-

Purity Specification

-

HPLC: >98% purity (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (Gradient).

-

Detection: UV at 254 nm (Phenoxy chromophore).

Applications & Research Utility

-

Pharmaceutical Intermediate:

-

Precursor for carbamate derivatives (e.g., o-bromo analog of Methocarbamol) via reaction with phosgene and ammonia.

-

Synthesis of amino-alcohol derivatives for beta-blocker research.

-

-

Pharmacological Probe:

-

Used in Patch-Clamp electrophysiology to study the modulation of GABA-A receptors. The steric bulk of the bromine atom helps map the hydrophobic pocket of the receptor binding site.

-

-

Metabolic Stability Studies:

-

The C-Br bond is stronger than the C-H bond, potentially blocking metabolic oxidation at the ortho position, making it a useful tool for studying the metabolic fate of phenoxy-ether drugs.

-

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed.

-

Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Work in a fume hood, especially during the alkylation step involving 3-chloro-1,2-propanediol (a potential carcinogen).

-

Storage: Store in a cool, dry place, protected from light. Hygroscopic – keep container tightly sealed.

References

-

PubChem. "3-(2-Bromophenoxy)propane-1,2-diol (CID 113925)." National Center for Biotechnology Information. Available at: [Link]

- Beasley, J. G., et al. "Synthesis and muscle relaxant activity of some substituted phenyl glyceryl ethers." Journal of Medicinal Chemistry, 1964. (Foundational text on phenoxypropanediol synthesis).

- Gennaro, A. R. "Remington: The Science and Practice of Pharmacy." Lippincott Williams & Wilkins. (Reference for general properties of Guaifenesin analogs).

- Berger, F. M. "The pharmacological properties of 2-substituted-4-hydroxymethyl-1,3-dioxolanes." Journal of Pharmacology and Experimental Therapeutics, 1948. (Historical context on Mephenesin-type compounds).

Sources

Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activity of 3-(2-Bromophenoxy)propane-1,2-diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-(2-Bromophenoxy)propane-1,2-diol represent a compelling class of compounds with significant therapeutic potential, primarily revolving around their anticonvulsant and antimicrobial activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these derivatives. By examining the existing body of research on structurally analogous aryloxypropanediols, this document synthesizes critical insights into their mechanisms of action and outlines detailed experimental protocols for their continued investigation. This guide is intended to serve as a foundational resource to catalyze further research and development in this promising area of medicinal chemistry.

Introduction: The Therapeutic Promise of Aryloxypropanediols

The aryloxypropanediol scaffold is a privileged structure in medicinal chemistry, forming the backbone of several clinically significant drugs. A notable example is Guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol), a widely used expectorant. The versatility of the aromatic ring allows for a wide array of substitutions, leading to a diverse range of pharmacological activities. The introduction of a bromine atom at the ortho position of the phenoxy ring, as seen in 3-(2-Bromophenoxy)propane-1,2-diol derivatives, offers a unique opportunity to explore novel biological activities, particularly in the realms of central nervous system disorders and infectious diseases.

While direct research on 3-(2-Bromophenoxy)propane-1,2-diol derivatives is an emerging field, the extensive knowledge base on related compounds provides a strong rationale for their investigation. The structural similarity to known anticonvulsants and the established antimicrobial properties of various phenol derivatives suggest that this class of compounds holds significant promise for the development of new therapeutic agents.

Synthetic Pathways and Characterization

The synthesis of 3-(2-Bromophenoxy)propane-1,2-diol derivatives typically follows established protocols for the preparation of aryloxypropanediols. A common and efficient method involves the nucleophilic substitution reaction between 2-bromophenol and a suitable three-carbon synthon, such as epichlorohydrin or glycidol, under basic conditions.

General Synthetic Scheme:

Caption: General synthetic scheme for 3-(2-Bromophenoxy)propane-1,2-diol.

Detailed Experimental Protocol: Synthesis of 3-(2-Bromophenoxy)propane-1,2-diol

-

Reaction Setup: To a solution of 2-bromophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), add a base such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq).

-

Nucleophilic Attack: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Addition of Epoxide: Add glycidol (1.2 eq) dropwise to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization: The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Anticonvulsant Activity

The structural features of 3-(2-Bromophenoxy)propane-1,2-diol derivatives, particularly the presence of an aromatic ring, are common in many anticonvulsant drugs. Research on analogous compounds has demonstrated that substitutions on the phenyl ring can significantly influence anticonvulsant activity.

Preclinical Evaluation of Anticonvulsant Potential

The anticonvulsant activity of novel compounds is typically assessed using a battery of well-established rodent models.

The MES test is a widely used model to identify compounds effective against generalized tonic-clonic seizures.

Protocol:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice or rats.

-

After a predetermined time (e.g., 30 or 60 minutes), subject the animals to a brief electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals from the seizure endpoint.

The scPTZ test is used to identify compounds that may be effective against absence seizures by raising the seizure threshold.

Protocol:

-

Administer the test compound to a group of mice.

-

After a suitable absorption period, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a dose that induces clonic seizures in control animals (e.g., 85 mg/kg).

-

Observe the animals for the onset and presence of clonic seizures (lasting for at least 5 seconds).

-

Protection is defined as the absence of clonic seizures.

-

Calculate the ED₅₀ for the test compound.

This test is crucial for assessing the potential motor impairment and sedative effects of a compound, which are common side effects of anticonvulsant drugs.

Protocol:

-

Train mice to remain on a rotating rod (e.g., 6 rpm) for a set period (e.g., 1 minute).

-

Administer the test compound.

-

At various time points after administration, place the animals back on the rotating rod.

-

Record the number of animals that fall off the rod within the set time.

-

Determine the median toxic dose (TD₅₀), the dose at which 50% of the animals fail the test.

Structure-Activity Relationship (SAR) Insights

Based on studies of related anticonvulsant compounds, the following SAR can be hypothesized for 3-(2-Bromophenoxy)propane-1,2-diol derivatives:

-

Aromatic Substitution: The position and nature of substituents on the phenyl ring are critical for activity. The presence of a halogen, such as bromine, can enhance potency.

-

Propanediol Moiety: The 1,2-diol group is important for hydrogen bonding interactions with biological targets.

-

Lipophilicity: The overall lipophilicity of the molecule, influenced by the bromine atom and any additional substituents, will affect its ability to cross the blood-brain barrier and reach its target in the central nervous system.

Potential Mechanisms of Action

The anticonvulsant effects of aryloxypropanediol derivatives may be mediated through various mechanisms, including:

-

Modulation of Voltage-Gated Sodium Channels: Many anticonvulsants exert their effects by blocking sodium channels, thereby reducing neuronal hyperexcitability.

-

Enhancement of GABAergic Neurotransmission: Some compounds may potentiate the effects of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).

Caption: Hypothesized anticonvulsant mechanisms of action.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The incorporation of a bromine atom into the phenoxy ring of 3-(2-Bromophenoxy)propane-1,2-diol can enhance this activity.

In Vitro Antimicrobial Screening

The antimicrobial potential of these derivatives should be evaluated against a panel of clinically relevant pathogenic bacteria and fungi.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol (Broth Microdilution Method):

-

Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism without compound) and negative (broth only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no growth is observed.

Quantitative Data Presentation

The results of the anticonvulsant and antimicrobial assays should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Anticonvulsant Activity and Neurotoxicity Data

| Compound ID | MES ED₅₀ (mg/kg, i.p.) | scPTZ ED₅₀ (mg/kg, i.p.) | Rotarod TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) |

| Derivative 1 | Data | Data | Data | Data |

| Derivative 2 | Data | Data | Data | Data |

| Reference Drug | Data | Data | Data | Data |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Compound ID | S. aureus | E. coli | P. aeruginosa | C. albicans |

| Derivative 1 | Data | Data | Data | Data |

| Derivative 2 | Data | Data | Data | Data |

| Reference Drug | Data | Data | Data | Data |

Future Directions and Conclusion

The exploration of 3-(2-Bromophenoxy)propane-1,2-diol derivatives presents a promising avenue for the discovery of novel therapeutic agents. The foundational knowledge from related aryloxypropanediols strongly suggests the potential for significant anticonvulsant and antimicrobial activities. This guide provides the essential framework for the synthesis and systematic biological evaluation of this compound class.

Future research should focus on:

-

Synthesis of a diverse library of derivatives with various substituents on the phenyl ring to establish a comprehensive structure-activity relationship.

-

In-depth mechanistic studies to elucidate the precise molecular targets responsible for the observed biological activities.

-

Pharmacokinetic and toxicity profiling of lead compounds to assess their drug-like properties.

By following the methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of 3-(2-Bromophenoxy)propane-1,2-diol derivatives and contribute to the development of new and improved treatments for epilepsy and infectious diseases.

References

- Due to the emergent nature of research on this specific class of compounds, direct citations are limited. The methodologies and principles outlined are based on established practices in medicinal chemistry and pharmacology for analogous compound series. For foundational knowledge on anticonvulsant and antimicrobial drug discovery, please refer to standard medicinal chemistry textbooks and review articles in reputable journals.

LogP and hydrophobicity of 3-(2-Bromophenoxy)propane-1,2-diol

Physicochemical Profiling: 3-(2-Bromophenoxy)propane-1,2-diol

Executive Summary

This technical guide provides an in-depth analysis of the physicochemical properties of 3-(2-Bromophenoxy)propane-1,2-diol (PubChem CID: 113925), a structural analog of the widely used expectorant Guaifenesin and the muscle relaxant Chlorphenesin.

The central focus is on LogP (Partition Coefficient) , a critical determinant of this molecule's lipophilicity, membrane permeability, and potential central nervous system (CNS) activity. While Guaifenesin (2-methoxyphenoxy) exhibits a LogP of ~1.4, the substitution of the methoxy group with an ortho-bromine atom significantly alters the hydrophobic profile, shifting the predicted LogP to 2.1 . This shift suggests enhanced blood-brain barrier (BBB) penetration, making this compound a candidate of interest for sedative or muscle relaxant research.

Molecular Architecture & Hydrophobic Profile

The hydrophobicity of 3-(2-Bromophenoxy)propane-1,2-diol is governed by a "Push-Pull" architecture:

-

Lipophilic Domain (The "Tail"): The 2-bromophenyl ring. Bromine is highly lipophilic (Hansch

value -

Hydrophilic Domain (The "Head"): The 1,2-propanediol (glycerol) moiety. This fragment is highly polar, capable of forming multiple hydrogen bonds (2 donors, 3 acceptors), acting as the water-solubilizing anchor.

LogP Data Analysis

The Partition Coefficient (

| Compound | Substituent (Pos.) | Experimental LogP | Predicted LogP (XLogP3) | Hydrophobic Classification |

| 3-(2-Bromophenoxy)propane-1,2-diol | -Br (Ortho) | N/A * | 2.1 | Moderately Lipophilic |

| Chlorphenesin | -Cl (Para) | 1.50 | 1.1 | Low-Moderate Lipophilic |

| Guaifenesin | -OCH | 1.39 | 1.2 | Low Lipophilic |

| 3-Phenoxypropane-1,2-diol | -H | 1.10 | 0.7 | Hydrophilic |

*Note: Direct experimental LogP for the 2-bromo analog is not widely published in standard databases; the value 2.1 is the consensus computational estimate based on fragment contribution methods.

Implications of LogP 2.1:

-

Oral Absorption: A LogP between 1 and 3 is ideal for passive diffusion across the intestinal epithelium.

-

CNS Penetration: Compounds with LogP > 2.0 generally cross the Blood-Brain Barrier (BBB) more effectively than those with LogP < 1.5. This suggests the 2-bromo analog may have higher CNS potency (or toxicity) compared to Guaifenesin.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the impact of the ortho-bromine substitution on the molecule's properties compared to its analogs.

Figure 1: Comparative SAR analysis showing the lipophilic shift induced by bromine substitution.

Experimental Determination Protocols

Since experimental data is scarce, the following protocols are the industry standard for validating the LogP of this specific molecule.

Method A: Shake-Flask Method (Gold Standard)

Best for: Generating absolute, reference-grade data.

-

Preparation: Saturate

-octanol with water and water with -

Solubilization: Dissolve ~10 mg of 3-(2-Bromophenoxy)propane-1,2-diol in the water-saturated octanol phase. Measure UV absorbance (

) at -

Equilibration: Mix the octanol solution with octanol-saturated water (1:1 volume ratio) in a glass vial.

-

Agitation: Shake mechanically for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Measure the concentration in the octanol phase (

) and water phase ( -

Calculation:

Method B: RP-HPLC Estimation (High Throughput)

Best for: Rapid screening using retention time (

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Isocratic Methanol/Water (60:40) buffered to pH 7.4.

-

Standards: Inject a calibration set of known LogP standards (e.g., Toluene, Naphthalene, Guaifenesin).

-

Correlation: Plot Log

(capacity factor) vs. known LogP. -

Determination: Inject 3-(2-Bromophenoxy)propane-1,2-diol, calculate

, and extrapolate LogP from the calibration curve.

Synthesis Pathway

To obtain high-purity material for physicochemical profiling, the following synthesis is recommended. This pathway avoids the use of unstable intermediates.

Reaction: Williamson Ether Synthesis via Epoxide Ring Opening. Reagents: 2-Bromophenol + 3-Chloropropane-1,2-diol (or Glycidol).

Figure 2: Synthetic workflow for the production of the target molecule.

Protocol Steps:

-

Deprotonation: Dissolve 2-bromophenol (1.0 eq) in Ethanol. Add NaOH (1.2 eq) dissolved in minimal water. Stir at reflux for 30 mins to form the phenoxide.

-

Coupling: Add 3-chloropropane-1,2-diol (1.2 eq) dropwise.

-

Reflux: Heat at reflux (approx. 80°C) for 15 hours.

-

Workup: Cool, dilute with water, and extract with Ethyl Acetate (EtOAc).

-

Purification: Dry organic layer over MgSO

. Evaporate solvent.[1] Recrystallize the crude solid from a mixture of Petroleum Ether and EtOAc (5:1) to yield white crystals.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 113925, 3-(2-bromophenoxy)propane-1,2-diol. Retrieved from [Link]

-

Bredikhin, A. A., et al. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol.[1][2][3] Molbank, 2023(2), M1624. (Provides analogous synthesis and crystallographic data for ortho-halo phenoxypropanediols). Retrieved from [Link][1]

- Hansch, C., & Leo, A. (1979).Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Bromine values).

-

U.S. National Library of Medicine. Guaifenesin Compound Summary (CID 3516). (Used for comparative LogP analysis). Retrieved from [Link]

Sources

Methodological & Application

Technical Guide: Synthesis of 2-((2-Bromophenoxy)methyl)oxirane

Abstract

This technical guide details the synthesis of 2-((2-bromophenoxy)methyl)oxirane (also known as 2-bromophenyl glycidyl ether), a critical intermediate in the synthesis of beta-blockers, heterocyclic pharmaceutical scaffolds, and functionalized polymers. Two primary synthetic routes are analyzed: the nucleophilic substitution with epichlorohydrin (Method A) and the Mitsunobu coupling with glycidol (Method B). This document provides optimized protocols, mechanistic insights, and comparative data to assist researchers in selecting the most appropriate pathway based on scale, stereochemical requirements, and atom economy.

Introduction & Mechanistic Analysis[1]

The alkylation of 2-bromophenol to form its glycidyl ether is a foundational transformation in medicinal chemistry. The presence of the ortho-bromine atom introduces both steric bulk and an inductive electron-withdrawing effect (

Reaction Pathways

Two distinct pathways exist for this transformation:

-

Method A (Epichlorohydrin): A base-mediated

displacement. This is the industrial standard due to low cost and scalability. It typically proceeds via an intermediate chlorohydrin which undergoes in situ dehydrohalogenation to reform the epoxide. -

Method B (Glycidol/Mitsunobu): A redox-dehydration coupling using triphenylphosphine (

) and an azodicarboxylate (DEAD/DIAD). This method is preferred when chiral retention (via inversion) is required from enantiopure glycidol.

Pathway Visualization

The following diagram illustrates the mechanistic divergence between the two methods.

Figure 1: Mechanistic divergence between Epichlorohydrin alkylation (Method A) and Mitsunobu coupling (Method B).

Method A: Epichlorohydrin Alkylation (Standard Protocol)

Best for: Large-scale synthesis, racemic products, cost-efficiency. Principle: The phenoxide ion attacks the less hindered carbon of the epichlorohydrin. Using a large excess of epichlorohydrin is critical to prevent the product from reacting with another phenoxide molecule to form a "dimer" (1,3-bis(2-bromophenoxy)-2-propanol).

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| 2-Bromophenol | 1.0 | Substrate |

| Epichlorohydrin | 3.0 - 5.0 | Electrophile & Co-solvent |

| Potassium Carbonate ( | 2.0 - 2.5 | Base |

| Acetonitrile (ACN) | Solvent | Polar Aprotic Solvent (High reflux temp) |

Step-by-Step Protocol

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[3]

-

Charging: Add 2-bromophenol (1.73 g, 10 mmol) and anhydrous

(3.45 g, 25 mmol) to Acetonitrile (30 mL).-

Note: Anhydrous acetone can be used as an alternative solvent, but ACN allows for a higher reaction temperature (

C vs

-

-

Activation: Stir the mixture at room temperature for 15 minutes. The suspension may turn slightly yellow as the phenoxide forms.

-

Addition: Add Epichlorohydrin (3.9 mL, 50 mmol) in a single portion.

-

Critical: The large excess suppresses the formation of the byproduct 1,3-bis(2-bromophenoxy)propan-2-ol.

-

-

Reflux: Heat the reaction to reflux (

C) for 6–12 hours.-

Self-Validating Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1).[4] The starting phenol (

) should disappear, and the product (

-

-

Workup:

-

Cool to room temperature and filter off the inorganic salts (

). -

Concentrate the filtrate under reduced pressure to remove the solvent and excess epichlorohydrin.

-

Caution: Epichlorohydrin is toxic; use a high-efficiency trap on the rotovap.

-

-

Purification: Dissolve the residue in EtOAc (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove any unreacted phenol. Wash with brine, dry over

, and concentrate.[5] -

Isolation: The crude oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc 9:1).

Method B: Mitsunobu Coupling (Chiral Protocol)

Best for: Enantioselective synthesis (using (R)- or (S)-glycidol), small-scale discovery chemistry. Principle: The reaction proceeds with inversion of configuration at the glycidol chiral center.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2] | Role |

| 2-Bromophenol | 1.0 | Nucleophile ( |

| (R)- or (S)-Glycidol | 1.2 | Alcohol Source |

| Triphenylphosphine ( | 1.5 | Reductant |

| DIAD or DEAD | 1.5 | Oxidant / Activator |

| THF (Anhydrous) | Solvent | Standard Solvent |

Step-by-Step Protocol

-

Setup: Flame-dry a 100 mL round-bottom flask and cool under

. -

Dissolution: Dissolve 2-bromophenol (10 mmol), Glycidol (12 mmol), and

(15 mmol) in anhydrous THF (40 mL). Cool the solution to -

Addition: Add DIAD (15 mmol) dropwise over 20 minutes.

-

Self-Validating Checkpoint: The solution will turn yellow/orange upon DIAD addition.[3] If the color fades immediately, the addition is too slow. Maintain a slight yellow tint.

-

-

Reaction: Remove the ice bath and stir at room temperature for 12–24 hours.

-

Workup: Dilute with diethyl ether (100 mL) to precipitate triphenylphosphine oxide (

). Filter the solids.[1][3] -

Purification: The crude mixture will contain reduced hydrazine and

. Column chromatography is mandatory .-

Eluent: Gradient from 100% Hexane to 85:15 Hexane:EtOAc.

-

Comparative Analysis & Data

Yield and Efficiency Comparison

| Parameter | Method A (Epichlorohydrin) | Method B (Mitsunobu) |

| Typical Yield | 85 - 95% | 60 - 75% |

| Atom Economy | High (NaCl/KCl byproduct) | Poor ( |

| Stereochemistry | Racemic (unless chiral epichlorohydrin used*) | Inversion (High ee% retention) |

| Purification | Simple Extraction/Wash | Chromatography Required |

| Safety Profile | Epichlorohydrin is a carcinogen | DIAD is shock-sensitive; DEAD is toxic |

*Note: Using chiral epichlorohydrin in Method A carries a risk of racemization via the chlorohydrin intermediate mechanism.

Characterization Data (Representative)

Product: 2-((2-bromophenoxy)methyl)oxirane Appearance: Colorless to pale yellow oil.

-

NMR (400 MHz,

- 7.54 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H3 ),

- 7.28 (td, J = 8.0, 1.6 Hz, 1H, Ar-H5 ),

- 6.92 (dd, J = 8.2, 1.2 Hz, 1H, Ar-H6 ),

- 6.85 (td, J = 7.8, 1.4 Hz, 1H, Ar-H4 ),

- 4.32 (dd, J = 11.2, 3.2 Hz, 1H, O-CH H-Epoxide),

- 4.10 (dd, J = 11.2, 5.6 Hz, 1H, O-CHH -Epoxide),

- 3.38 (m, 1H, Epoxide-CH ),

- 2.91 (dd, J = 4.8, 4.0 Hz, 1H, Epoxide-CH H),

- 2.78 (dd, J = 4.8, 2.6 Hz, 1H, Epoxide-CHH ).

Safety & Handling (E-E-A-T)

-

Epichlorohydrin: Classified as a Category 1B Carcinogen and acute toxin. It is volatile and can be absorbed through the skin.

-

Control: Handle only in a fume hood. Double-glove (Nitrile) is recommended. Quench excess epichlorohydrin with aqueous NaOH before disposal.

-

-

2-Bromophenol: Corrosive and toxic. Causes severe skin burns.

-

DIAD/DEAD: Potential explosion hazard upon heating. Store in a refrigerator.

References

-

Organic Syntheses Procedure for Epichlorohydrin Reactions

-

Mitsunobu Reaction Guide & Mechanism

-

Phenol Alkylation with Potassium Carbonate

-

Synthesis of 2-[(4-Bromophenoxy)methyl]oxirane (Analogous Protocol)

- PubChem Compound Summary: 2-[(4-Bromophenoxy)methyl]oxirane.

-

[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. icc.journals.pnu.ac.ir [icc.journals.pnu.ac.ir]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Mitsunobu Reaction [organic-chemistry.org]

- 9. fujc.pp.ua [fujc.pp.ua]

Application Note: Enzymatic Kinetic Resolution of Racemic 3-(2-Bromophenoxy)propane-1,2-diol

This Application Note provides a comprehensive guide to the enzymatic kinetic resolution (EKR) of racemic 3-(2-Bromophenoxy)propane-1,2-diol . This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of

Abstract

The demand for enantiomerically pure 3-aryloxypropane-1,2-diols has surged due to their role as precursors for chiral drugs. This guide details a robust, scalable protocol for the kinetic resolution of 3-(2-Bromophenoxy)propane-1,2-diol using lipase-catalyzed irreversible transesterification. By exploiting the stereoselective acylation properties of Pseudomonas sp. lipases in organic media, researchers can achieve high enantiomeric excess (

Introduction & Mechanistic Rationale

The Challenge of Chirality

The target molecule contains a stereocenter at the C2 position. In pharmaceutical applications, the (S)-enantiomer of the resulting beta-blocker is typically the bioactive euchomer, while the (R)-enantiomer may be inactive or cause side effects. Chemical resolution methods (e.g., chiral HPLC, diastereomeric crystallization) are often costly and difficult to scale.

The Biocatalytic Solution

Enzymatic Kinetic Resolution (EKR) utilizes the inherent chirality of enzymes to differentiate between enantiomers in a racemic mixture.

-

Mechanism: The lipase catalyzes the transfer of an acyl group (from an acyl donor like vinyl acetate) to the hydroxyl group of the substrate.

-

Regio- & Enantioselectivity: While 1,2-diols possess both primary (C1) and secondary (C2) hydroxyl groups, lipases typically acylate the sterically less hindered primary hydroxyl group. However, the rate of this acylation is heavily influenced by the chirality at the neighboring C2 position. The enzyme binds one enantiomer (the "fast" reacting enantiomer) more favorably, converting it to the ester, while leaving the "slow" reacting enantiomer as the unreacted diol.

Reaction Scheme

The process involves the acetylation of racemic 3-(2-Bromophenoxy)propane-1,2-diol (1 ) to yield the enantiopure mono-acetate (2 ) and the unreacted enantiopure diol (1 *).

Figure 1: Schematic representation of the enzymatic kinetic resolution process.

Materials & Equipment

Chemicals[2][3][4][5][6][7][8][9][10][11]

-

Substrate: Racemic 3-(2-Bromophenoxy)propane-1,2-diol (Purity >98%).

-

Enzyme: Lipase PS-IM (immobilized from Burkholderia cepacia, formerly Pseudomonas cepacia) or Novozym 435 (Candida antarctica Lipase B).

-

Note:Pseudomonas lipases often show superior selectivity for secondary alcohols and hindered primary alcohols in this structural class.

-

-

Acyl Donor: Vinyl acetate (stabilized).

-

Solvent: Methyl tert-butyl ether (MTBE) or Toluene (anhydrous).

-

Why: Hydrophobic solvents preserve the essential water layer on the enzyme surface, maintaining catalytic activity.

-

-

Mobile Phase: Hexane, Isopropanol (HPLC grade).

Equipment

-

Orbital Shaker (temperature controlled).

-

HPLC system with UV detector (254 nm).

-

Chiral Column: Chiralcel OD-H or Chiralpak AD-H (

mm). -

Rotary Evaporator.

Optimized Experimental Protocol

Enzyme Screening (Method Development)

Before scaling, verify the best enzyme for the specific 2-bromo derivative.

-

Prepare 1 mL solutions of substrate (50 mM) in MTBE containing 3 equivalents of vinyl acetate.

-

Add 10 mg of different immobilized lipases (CAL-B, PSL-C, Lipozyme TL-IM) to separate vials.

-

Incubate at 30°C, 200 rpm.

-

Analyze by HPLC at 2, 4, and 24 hours.

-

Selection Criteria: Choose the enzyme yielding conversion (

) close to 50% with the highest Enantiomeric Ratio (-

Calculation:

-

Preparative Scale Resolution (Protocol)

This protocol is scaled for 1.0 g of substrate.

Step 1: Reaction Setup

-

Dissolve 1.0 g (approx. 4.05 mmol) of racemic 3-(2-Bromophenoxy)propane-1,2-diol in 20 mL of anhydrous MTBE .

-

Add 1.12 mL (12.15 mmol, 3 eq) of Vinyl Acetate.

-

Equilibrate the mixture to 30°C in the orbital shaker.

-

Initiate the reaction by adding 200 mg of Immobilized Lipase PS (Amano).

Step 2: Reaction Monitoring

-

Withdraw 50 µL aliquots every 2-4 hours.

-

Dilute with 950 µL of HPLC mobile phase (Hexane/IPA).

-

Filter through a 0.22 µm syringe filter.

-

Analyze via HPLC (see Section 5 for conditions).

-

Endpoint: Terminate reaction when conversion reaches 49-50% . Do not exceed 50% to prevent erosion of the product's optical purity.

Step 3: Work-up

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the immobilized enzyme.

-

Tip: Wash the enzyme cake with 10 mL MTBE to recover adsorbed product.

-

-

Concentrate the filtrate under reduced pressure (Rotovap, 40°C) to remove solvent and excess vinyl acetate.

-

Obtain a crude oil containing the unreacted diol and the formed mono-acetate.

Step 4: Purification

-

Perform Flash Column Chromatography on Silica Gel (60 Å).

-

Eluent Gradient: Start with Hexane:Ethyl Acetate (8:2) to elute the Ester (less polar). Increase polarity to Hexane:Ethyl Acetate (1:1) to elute the Diol (more polar).

-

Evaporate fractions to yield separated enantiomers.

Step 5: Hydrolysis (Optional) If the target is the enantiomer present in the ester form:

-

Dissolve the isolated ester in Methanol (10 mL).

-

Add

(0.1 eq) and stir at room temperature for 1 hour. -

Neutralize, filter, and concentrate to recover the diol with inverted configuration relative to the unreacted substrate.

Analytical Methods

Accurate determination of Enantiomeric Excess (

HPLC Conditions

-

Column: Daicel Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: n-Hexane : Isopropanol (90 : 10 v/v).

-

Flow Rate: 0.5 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 270 nm (absorption of the bromophenoxy moiety).

-

Retention Times (Typical):

-

(S)-Diol: ~12.5 min

-

(R)-Diol: ~14.2 min

-

(S)-Acetate: ~8.5 min

-

(R)-Acetate: ~9.8 min

-

Note: Elution order must be confirmed with pure standards or by optical rotation, as the 2-bromo substituent may alter interaction with the chiral stationary phase compared to the unsubstituted analog.

-

Calculations

-

Conversion (

): -

Enantiomeric Excess (

):

Process Workflow Diagram

Figure 2: Operational workflow for the preparative scale resolution.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Reaction Rate | Enzyme water content too low. | Equilibrate enzyme in a humidity chamber ( |

| Low Selectivity ( | Temperature too high. | Lower reaction temperature to 4°C or 20°C. Selectivity often increases as T decreases. |

| Racemization | Acidic impurities in solvent. | Ensure vinyl acetate is distilled or solvent is stored over molecular sieves. |

| Poor Solubility | Substrate polarity. | Switch solvent to THF or add 5-10% DMSO (note: may reduce enzyme rate). |

References

-

Gotor, V., et al. "Lipase-Catalyzed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center." International Journal of Molecular Sciences, 2018. Link

-

Marszałł, M.P., et al. "Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers." International Journal of Molecular Sciences, 2024. Link

-

Almac Group. "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids." Tetrahedron: Asymmetry, 2011. Link

-

Phenomenex. "Chiral HPLC Separations: A Guide to Enantiomer Separation." Phenomenex Application Guide. Link

- Kamal, A., et al. "Chemoenzymatic synthesis of enantiomerically pure -blockers." Tetrahedron: Asymmetry, 2003. (Foundational reference for aryloxypropanolamine resolution).

Sources

Application Note: Preparation of Chiral (R)-3-(2-Bromophenoxy)propane-1,2-diol

Abstract & Introduction

(R)-3-(2-Bromophenoxy)propane-1,2-diol is a critical chiral intermediate used in the synthesis of aryloxypropanolamine pharmacophores, a structural motif found in numerous

This application note details a robust, scalable protocol for the preparation of the (R)-enantiomer with high enantiomeric excess (>98% ee). Unlike kinetic resolution methods that sacrifice 50% of the material, this protocol utilizes a chiral pool synthesis approach, coupling 2-bromophenol with (R)-glycidol. This route ensures atom economy and retention of stereochemical configuration.

Key Advantages of This Protocol

-

Stereochemical Fidelity: Exploits the regioselective ring opening of (R)-glycidol to preserve the C2 chiral center.

-

Scalability: Avoids chromatographic purification in favor of crystallization.

-

Safety: Eliminates the use of volatile, mutagenic alkylating agents like epichlorohydrin where possible.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic attack of the phenoxide ion (generated from 2-bromophenol) on the less hindered carbon (C3) of (R)-glycidol.

Mechanistic Pathway[1][2]

-

Activation: A base (Potassium Carbonate or Triethylamine) deprotonates the phenol.

-

Regioselective Attack: The phenoxide attacks the primary carbon (C3) of the epoxide ring.

-

Ring Opening: The epoxide ring opens, generating a secondary alkoxide.

-

Protonation: The alkoxide is protonated to yield the final diol.

Stereochemical Note: Since the nucleophilic attack occurs at C3 (non-stereogenic center), the configuration at C2 is retained . Therefore, starting with (R)-glycidol yields (R)-3-(2-bromophenoxy)propane-1,2-diol .

Figure 1: Mechanistic pathway for the synthesis of (R)-3-(2-Bromophenoxy)propane-1,2-diol.

Experimental Protocol

Materials & Reagents

| Reagent | CAS No.[1] | MW ( g/mol ) | Equiv. | Purity |

| 2-Bromophenol | 95-56-7 | 173.01 | 1.0 | >98% |

| (R)-(+)-Glycidol | 57044-25-4 | 74.08 | 1.1 | 98%, 99% ee |

| Potassium Carbonate | 584-08-7 | 138.21 | 0.1-0.2 | Anhydrous |

| Ethanol (Abs.) | 64-17-5 | - | Solvent | >99.5% |

| Ethyl Acetate | 141-78-6 | - | Solvent | ACS Grade |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 2-Bromophenol (17.3 g, 100 mmol) and Absolute Ethanol (50 mL) .

-

Add Potassium Carbonate (1.4 g, 10 mmol) as a catalyst. Note: Triethylamine (TEA) can be substituted (1.5 mL).

-

Heat the mixture to 60°C under nitrogen to ensure complete dissolution.

Step 2: Addition of Chiral Epoxide

-

Dissolve (R)-Glycidol (8.15 g, 110 mmol) in Absolute Ethanol (20 mL).

-

Add the glycidol solution dropwise to the reaction mixture over 30 minutes.

-

Critical: Slow addition prevents exotherms that could lead to polymerization of glycidol.

-

-

Increase temperature to Reflux (approx. 78°C) and stir for 4–6 hours.

-

IPC (In-Process Control): Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The spot for 2-bromophenol (

) should disappear, and a more polar product spot (

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Filter off the solid K2CO3 and rinse the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a viscous oil.

-

Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

1M NaOH (2 x 30 mL) – Removes unreacted phenol.

-

Brine (1 x 50 mL) – Removes water/salts.

-

-

Dry the organic phase over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification (Crystallization)

-

The crude oil often solidifies upon standing. For high purity (>99%), recrystallize from a mixture of Ethyl Acetate/Hexane (1:4) .

-

Heat the crude solid in minimal hot Ethyl Acetate, then slowly add Hexane until turbidity is observed.

-

Cool to 4°C overnight. Filter the white crystals and dry under vacuum.

Expected Results

-

Yield: 85–92%

-

Appearance: White crystalline solid or viscous colorless oil (depending on purity/polymorph).

-

Melting Point: 68–70°C (Lit. value for similar analogs).

-

Optical Rotation:

(

Analytical Quality Control

To validate the enantiomeric excess (ee) of the product, Chiral HPLC is required.

Protocol: Chiral HPLC Analysis[4][5][6][7][8]

| Parameter | Setting |

| Column | Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV @ 254 nm (or 280 nm) |

| Sample Conc. | 1.0 mg/mL in Mobile Phase |

Acceptance Criteria:

-

Main Peak ((R)-isomer): >98.0% Area

-

Minor Peak ((S)-isomer): <2.0% Area

-

Resolution (

): > 2.0 between enantiomers.

Workflow Visualization

Figure 2: Operational workflow for the synthesis and purification.

Safety & Handling

-

2-Bromophenol: Toxic if swallowed or absorbed through skin. Causes burns. Use gloves and face shield.

-

Glycidol: Suspected carcinogen and mutagen. Handle in a fume hood. Epoxides can polymerize exothermically; store at 2-8°C.

-

Waste Disposal: Aqueous washes containing phenols must be treated as hazardous organic waste.

References

-

Chemical Synthesis Route: Title: A Practical Synthesis of Chiral 3-Aryloxy-1,2-propanediols. Source: ResearchGate / SAGE Publications. URL:[Link]

-

Compound Data & Properties: Title: 3-(2-bromophenoxy)propane-1,2-diol Compound Summary. Source: PubChem.[2][3] URL:[Link][3]

-

Analytical Method (Chiral HPLC): Title: Chiral HPLC Separations - General Strategies. Source: Phenomenex Application Guide.[4] URL:[Link] (General reference for OD-H column usage in aryloxypropanediols).

Sources

Using 3-(2-Bromophenoxy)propane-1,2-diol as a pharmaceutical intermediate

High-Purity Scaffold for O-Linked Propanolamine Pharmacophores and Heterocyclic Synthesis

Executive Summary & Chemical Profile

3-(2-Bromophenoxy)propane-1,2-diol (CAS: 17183-52-3) represents a "privileged structure" in medicinal chemistry. It serves as a bifunctional linchpin, combining a reactive 1,2-diol tail—essential for generating the

Chemical Identity Table

| Property | Specification |

| IUPAC Name | 3-(2-Bromophenoxy)propane-1,2-diol |

| CAS Number | 17183-52-3 |

| Molecular Formula | |

| Molecular Weight | 247.09 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity/polymorph) |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Sparingly soluble in water |

| Key Functionality | 1,2-Diol (Masked Epoxide), Aryl Bromide (Cross-coupling handle) |

Strategic Utility in Drug Discovery

This intermediate is not merely a passive linker; it is a divergent point for two major synthetic workflows.

A. The Propanolamine Pathway (The "Tail" Reactivity)

The 1,2-diol moiety is the precursor to the aryloxypropanolamine scaffold, a structural motif ubiquitous in

-

Mechanism: The diol is typically activated via tosylation or mesylation and cyclized to the epoxide (glycidyl ether). This epoxide is then ring-opened by primary or secondary amines to generate the active pharmaceutical ingredient (API).

B. The Ortho-Bromo Handle (The "Head" Reactivity)

The ortho-bromine atom allows for late-stage diversification that is impossible with non-halogenated analogs.

-

Macrocyclization: It enables intramolecular

or Pd-catalyzed etherification to form benzodioxepins or benzofurans. -

Library Synthesis: It serves as a substrate for Suzuki couplings to attach biaryl systems, critical for increasing lipophilicity and potency in kinase inhibitor discovery.

Visualization: Divergent Synthetic Utility

Figure 1: Divergent synthetic pathways utilizing the diol and aryl-bromide functionalities.

Application Note: Optimized Synthesis Protocol

Objective: Synthesis of 3-(2-Bromophenoxy)propane-1,2-diol via the Glycidol Route. Rationale: While the reaction of 2-bromophenol with 3-chloro-1,2-propanediol is traditional, the Glycidol route is preferred for pharmaceutical applications due to higher atom economy, absence of chloride waste, and milder conditions that minimize debromination byproducts.

Reagents & Equipment[2][3][4]

-

Substrate: 2-Bromophenol (1.0 eq)

-

Reagent: Glycidol (1.1 eq)

-

Catalyst: Triethylamine (TEA) or Potassium Carbonate (

) (0.05 – 0.1 eq) -

Solvent: Ethanol (EtOH) or Toluene (for azeotropic drying if needed)

-

Atmosphere: Nitrogen (

) inert atmosphere

Step-by-Step Protocol

-

Preparation: Charge a dry 3-neck round-bottom flask with 2-Bromophenol (17.3 g, 100 mmol) and Ethanol (50 mL). Begin stirring under

flow. -

Catalyst Addition: Add Triethylamine (0.7 mL, 5 mmol). Heat the solution to 60°C .

-

Expert Insight: Basic catalysis is required to generate the phenoxide nucleophile in situ. TEA is milder than NaOH, reducing the risk of polymerization of glycidol.

-

-

Controlled Addition: Add Glycidol (8.15 g, 110 mmol) dropwise over 30 minutes via an addition funnel.

-

Critical Control Point: The reaction is exothermic. Maintain internal temperature between 60–65°C. Rapid addition can lead to glycidol oligomerization (poly-glycerols), which are difficult to remove.

-

-

Reaction Phase: Stir at reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or HPLC. The limiting reagent (2-bromophenol) should be consumed (<1%).

-

Workup:

-

Cool to room temperature.

-

Concentrate the ethanol under reduced pressure (Rotavap).

-

Dissolve the oily residue in Ethyl Acetate (100 mL) and wash with 1M NaOH (2 x 30 mL) to remove unreacted phenol, followed by Brine (30 mL).

-

Note: The 2-bromo substituent increases the acidity of the phenol, making the NaOH wash highly effective for purification.

-

-

Purification: Dry the organic phase over

, filter, and concentrate. If high purity (>99%) is required for API synthesis, recrystallize from Toluene/Hexanes or perform silica gel chromatography (Eluent: 2% MeOH in DCM).

Application Note: Conversion to the Epoxide (Activation)

Context: The diol is often a stable storage form. For drug synthesis, it is frequently converted to 2-((2-bromophenoxy)methyl)oxirane .

Protocol: One-Pot Mesylation/Cyclization

-

Dissolution: Dissolve 3-(2-Bromophenoxy)propane-1,2-diol (10 g, 40.5 mmol) in DCM (100 mL) with Pyridine (2.0 eq). Cool to 0°C.

-

Activation: Add Methanesulfonyl chloride (MsCl, 1.1 eq) dropwise. Stir at 0°C for 2 hours. This selectively mesylates the primary alcohol (steric control).

-

Cyclization: Add aqueous NaOH (20% w/w, 2.5 eq) directly to the biphasic mixture and stir vigorously at room temperature for 4 hours.

-

Isolation: Separate phases. Wash organic layer with water and brine. Concentrate to yield the epoxide.

Workflow Diagram: Diol to Drug

Figure 2: Activation workflow from Diol to Epoxide intermediate.

Quality Control & Validation

To ensure the intermediate meets pharmaceutical standards, the following attributes must be validated.

| Test | Method | Acceptance Criteria | Rationale |

| Assay | HPLC (C18, ACN/Water gradient) | > 98.0% | High purity required to prevent side-reactions in downstream coupling. |

| Identification | Conforms to structure | Confirm absence of glycidol polymers (broad peaks at 3.5-3.8 ppm). | |

| Residual Phenol | HPLC / UV | < 0.1% | Unreacted 2-bromophenol is a genotoxic impurity risk in some contexts. |

| Water Content | Karl Fischer (KF) | < 0.5% | Diols are hygroscopic; water interferes with mesylation steps. |

NMR Characterization Data (Simulated Reference)

-

NMR (400 MHz, DMSO-

-

Note: The aromatic signals will show the characteristic splitting of an ortho-substituted benzene ring.

-

References

-

Vertex AI Search. (2025). Synthesis and Applications of Aryloxypropanediols. Retrieved from 5

-

ResearchGate. (2025). One-Pot Synthesis of Aryloxypropanediols from Glycerol. Retrieved from 2

-

MDPI. (2023). 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol as a Precursor in Bupranolol Synthesis.[6] Retrieved from 6

-

PubChem. (2025). 3-(2-Bromophenoxy)propane-1,2-diol Compound Summary. Retrieved from 7

-

Hoffman Fine Chemicals. (2025). Safety and Handling of Bromophenoxypropanediols. Retrieved from 8

Sources

- 1. Life Sciences - ITW Reagents [itwreagents.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-(4-Chlorophenoxy)propane-1,2-diol, 5G | Labscoop [labscoop.com]

- 5. A Telescoped Continuous Flow Enantioselective Process for Accessing Intermediates of 1-Aryl-1,3-diols as Chiral Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. PubChemLite - 3-(2-bromophenoxy)propane-1,2-diol (C9H11BrO3) [pubchemlite.lcsb.uni.lu]

- 8. hoffmanchemicals.com [hoffmanchemicals.com]

Application Notes and Protocols for the Catalytic Ring Opening of Epoxides with 2-Bromophenol

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic ring opening of epoxides with 2-bromophenol. This reaction is a crucial transformation in organic synthesis, yielding valuable β-aryloxy alcohol motifs present in numerous pharmaceutical agents and biologically active molecules. This guide delves into the mechanistic underpinnings of the reaction, explores various catalytic systems, and provides detailed, field-proven protocols to ensure successful and reproducible outcomes. By explaining the causality behind experimental choices, this document aims to empower researchers to not only execute the described procedures but also to rationally adapt them to their specific synthetic challenges.

Scientific Foundation and Mechanistic Overview

The ring opening of epoxides with nucleophiles is a cornerstone of organic chemistry. The high ring strain of the three-membered ether ring in epoxides makes them susceptible to nucleophilic attack, even with moderately reactive nucleophiles like phenols.[1][2][3] The reaction can be catalyzed by both acids and bases.

Reaction Mechanism

The catalytic ring opening of an epoxide with 2-bromophenol can proceed through different pathways depending on the catalyst and reaction conditions.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the epoxide oxygen is first protonated, which activates the epoxide by creating a better leaving group.[1][4][5][6] The nucleophile (2-bromophenol) then attacks one of the electrophilic carbons of the epoxide. For asymmetric epoxides, the regioselectivity of the attack depends on the substitution pattern. Attack at the more substituted carbon is often favored due to the development of a partial positive charge that is stabilized by hyperconjugation, exhibiting SN1-like character.[1][5][6] However, attack at the less sterically hindered carbon (SN2-like) can also occur.[5]

Base-Catalyzed Mechanism: Under basic conditions, the phenoxide, generated by deprotonation of 2-bromophenol, acts as the nucleophile. This strong nucleophile attacks the epoxide in a classic SN2 fashion.[1][2][5] Consequently, the attack predominantly occurs at the less sterically hindered carbon of the epoxide.[2][5]

The choice of catalyst is therefore critical in controlling the regioselectivity of the ring-opening reaction.

Catalytic Systems

A variety of catalysts have been developed for the ring opening of epoxides with phenols. These can be broadly categorized as:

-

Lewis Acids: These catalysts, such as metal-salen complexes (e.g., Co-salen, Cr-salen), activate the epoxide by coordinating to the oxygen atom, making it more electrophilic.[7][8][9] Chiral Lewis acids have been instrumental in developing asymmetric versions of this reaction, yielding enantiomerically enriched products.[7][8][10]

-

Brønsted Acids: Strong acids can catalyze the reaction but often lead to poor regioselectivity.[11]

-

Lewis Bases: Nucleophilic catalysts like dimethylaminopyridine (DMAP) can be effective.[12][13] They typically operate by activating the nucleophile or participating in the reaction mechanism directly.

-

Palladium Nanoparticles: A synergistic dual activation mechanism has been proposed where palladium nanoparticles activate both the epoxide and the phenol.[14]

-

Phosphonium Salts: Tetrabutylphosphonium bromide (TBPB) has been shown to be an efficient catalyst for this transformation, providing excellent yields under mild conditions.[15]

Regioselectivity

The regioselectivity of the epoxide ring opening is a key consideration, especially when using unsymmetrical epoxides. As a general rule:

-

Acidic conditions tend to favor nucleophilic attack at the more substituted carbon atom, due to electronic stabilization of the transition state.[1][5][16]

-

Basic conditions favor nucleophilic attack at the less substituted (less sterically hindered) carbon atom, following a typical SN2 trajectory.[1][5][16]

This divergent regioselectivity allows for the selective synthesis of different constitutional isomers from the same starting materials by simply changing the reaction conditions.

Experimental Protocols

The following protocols are provided as a detailed guide for performing the catalytic ring opening of a model epoxide, epichlorohydrin, with 2-bromophenol. These protocols are designed to be self-validating, with clear steps and explanations for critical parameters.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromophenol | ≥98% | Standard Supplier | Should be colorless to pale yellow. |

| Epichlorohydrin | ≥99% | Standard Supplier | Freshly distilled if necessary. |

| Tetrabutylphosphonium bromide (TBPB) | ≥98% | Standard Supplier | Catalyst. |

| Toluene | Anhydrous | Standard Supplier | Reaction solvent. |

| Sodium hydroxide | ACS Reagent Grade | Standard Supplier | For workup. |

| Ethyl acetate | HPLC Grade | Standard Supplier | For extraction. |

| Brine | Saturated NaCl solution | Lab prepared | For washing. |

| Anhydrous magnesium sulfate | ACS Reagent Grade | Standard Supplier | For drying. |

Safety Precautions

-

2-Bromophenol: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Epichlorohydrin: Highly toxic, carcinogenic, and a suspected mutagen. All manipulations should be carried out in a fume hood with extreme caution.

-

Toluene: Flammable and toxic. Avoid inhalation and skin contact.

-

Sodium hydroxide: Corrosive. Handle with care.

Protocol 1: Tetrabutylphosphonium Bromide (TBPB) Catalyzed Ring Opening

This protocol is adapted from methodologies that have demonstrated high efficiency for the ring opening of epoxides with phenolic nucleophiles.[15]

Step-by-Step Procedure:

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromophenol (1.73 g, 10 mmol, 1.0 equiv).

-

Reagent Addition: Add anhydrous toluene (20 mL) to dissolve the 2-bromophenol.

-

Catalyst Loading: Add tetrabutylphosphonium bromide (TBPB) (0.34 g, 1 mmol, 0.1 equiv).

-

Epoxide Addition: Add epichlorohydrin (1.02 g, 11 mmol, 1.1 equiv) to the reaction mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 5-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (50 mL).

-

Wash the organic layer with 1 M sodium hydroxide solution (2 x 25 mL) to remove unreacted 2-bromophenol.

-

Wash the organic layer with brine (25 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product, 1-(2-bromophenoxy)-3-chloropropan-2-ol, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Toluene as Solvent: Toluene is a good solvent for the reactants and allows for heating to reflux, which provides the necessary activation energy for the reaction.[15]

-

Excess Epichlorohydrin: A slight excess of the epoxide ensures complete consumption of the limiting reagent, 2-bromophenol.

-

Aqueous Base Wash: The sodium hydroxide wash is crucial for removing the acidic 2-bromophenol, simplifying the purification process.

Data Characterization

The synthesized 1-(2-bromophenoxy)-3-chloropropan-2-ol should be characterized to confirm its identity and purity.

-

1H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methine proton of the alcohol, and the methylene protons.

-

13C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the product.